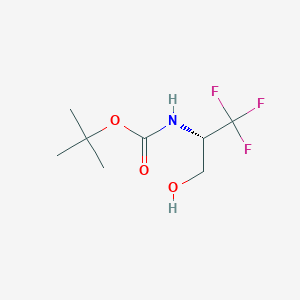

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction can be catalyzed by various bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carbonyl compounds.

Reduction: Alcohols or amines.

Substitution: Substituted carbamates or amines.

Applications De Recherche Scientifique

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Employed in the synthesis of complex organic molecules, including pharmaceuticals .

Biology:

- Studied for its potential use in enzyme inhibition and as a biochemical probe.

Medicine:

- Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

Industry:

Mécanisme D'action

The mechanism of action of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The steric hindrance provided by the tert-butyl group can enhance the selectivity and potency of the compound .

Comparaison Avec Des Composés Similaires

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Methyl carbamate

- Phenyl carbamate

Comparison:

- tert-Butyl carbamate: Similar in structure but lacks the trifluoromethyl group, making it less sterically hindered and potentially less reactive.

- tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the trifluoromethyl group, which can influence its reactivity and stability.

- Methyl carbamate: Smaller and less sterically hindered, leading to different reactivity patterns.

- Phenyl carbamate: Contains a phenyl group, which can introduce aromatic interactions and alter its chemical properties .

Conclusion

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific research and industrial processes.

Activité Biologique

Introduction

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, with the CAS number 1393524-00-9, is a compound that has garnered attention for its unique structural features and potential biological activities. The presence of trifluoromethyl groups in its structure suggests that it may exhibit distinct pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C8H14F3NO3

- Molecular Weight : 229.20 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Fluorine Substitution Effects : The incorporation of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds. Studies indicate that the trifluoromethyl group can enhance the binding affinity to biological targets while potentially reducing toxicity due to improved metabolic profiles .

- Metabolic Pathways : Research involving cultures of Cunninghamella elegans demonstrated that the compound undergoes significant metabolic transformations, suggesting that it does not persist in biological systems, which is favorable for drug development .

Antioxidant Properties

The compound has been shown to exhibit antioxidant activity. A study investigating various carbamate derivatives indicated that the presence of the trifluoromethyl group contributes to enhanced radical scavenging capabilities, which could be beneficial in neuroprotective applications .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of fluorinated carbamates suggest potential efficacy against various bacterial strains. The unique structure may enhance membrane permeability and disrupt bacterial cell function .

Case Studies and Research Findings

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJICTSWXPIQIQ-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.